2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is an organic compound known for its unique chemical structure and properties. This compound features two methoxyphenyl groups attached to a dioxinone core, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of advanced materials, such as phototransistors.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one involves its interaction with free radicals and microbial cells. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to biomolecules . Its antimicrobial activity is believed to result from disrupting microbial cell membranes and inhibiting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Shares a similar core structure but differs in the presence of a piperidinone ring.
2,6-Bis(4-methoxyphenyl)anthracene: Features an anthracene core, making it suitable for applications in phototransistors.
Uniqueness
2,6-Bis(4-methoxyphenyl)-2-methyl-4H-1,3-dioxin-4-one is unique due to its dioxinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications, such as antioxidant and antimicrobial research, where its structural features play a crucial role in its activity.
Properties
CAS No. |
77092-19-4 |
---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)-2-methyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C19H18O5/c1-19(14-6-10-16(22-3)11-7-14)23-17(12-18(20)24-19)13-4-8-15(21-2)9-5-13/h4-12H,1-3H3 |
InChI Key |
QKNONWGRWUKPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=CC(=O)O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.